molecular formula C7H6BrCl2N B2586833 5-(2-Bromoethyl)-2,4-dichloropyridine CAS No. 2228430-48-4

5-(2-Bromoethyl)-2,4-dichloropyridine

Cat. No.: B2586833
CAS No.: 2228430-48-4
M. Wt: 254.94
InChI Key: GECNENOCAOYVBB-UHFFFAOYSA-N
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Description

5-(2-Bromoethyl)-2,4-dichloropyridine: is an organic compound belonging to the pyridine family. This compound is characterized by the presence of a pyridine ring substituted with two chlorine atoms at the 2 and 4 positions, and a bromoethyl group at the 5 position. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromoethyl)-2,4-dichloropyridine typically involves the bromination of 2,4-dichloropyridine. One common method is the reaction of 2,4-dichloropyridine with bromoethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-(2-Bromoethyl)-2,4-dichloropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products:

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

    Oxidation: Pyridine N-oxides.

    Reduction: Ethyl-substituted pyridines.

Scientific Research Applications

Chemistry: 5-(2-Bromoethyl)-2,4-dichloropyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological targets. It can be used in the development of enzyme inhibitors and receptor modulators.

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of 5-(2-Bromoethyl)-2,4-dichloropyridine involves its interaction with specific molecular targets. The bromoethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. This can result in the inhibition of enzyme activity or modulation of receptor function. The chlorine atoms on the pyridine ring can also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

    2,4-Dichloropyridine: Lacks the bromoethyl group, making it less reactive in nucleophilic substitution reactions.

    5-(2-Chloroethyl)-2,4-dichloropyridine: Similar structure but with a chloroethyl group instead of bromoethyl, resulting in different reactivity and biological activity.

    5-(2-Bromoethyl)-3,5-dichloropyridine: Similar but with different substitution pattern on the pyridine ring, affecting its chemical properties.

Uniqueness: 5-(2-Bromoethyl)-2,4-dichloropyridine is unique due to the presence of both bromoethyl and dichloro substituents, which confer distinct reactivity and potential biological activities. Its specific substitution pattern allows for targeted chemical modifications and applications in various fields of research and industry.

Properties

IUPAC Name

5-(2-bromoethyl)-2,4-dichloropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrCl2N/c8-2-1-5-4-11-7(10)3-6(5)9/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECNENOCAOYVBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)CCBr)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrCl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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